methanone](/img/structure/B5795877.png)
[4-amino-6-methyl-2-(trichloromethyl)-5-pyrimidinyl](phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-amino-6-methyl-2-(trichloromethyl)-5-pyrimidinyl](phenyl)methanone is a chemical compound that has gained significant attention in the field of scientific research. It is commonly referred to as 'ATMPM' and is known for its unique chemical properties that make it suitable for various applications.
Mechanism of Action
The mechanism of action of [4-amino-6-methyl-2-(trichloromethyl)-5-pyrimidinyl](phenyl)methanone is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, which play a crucial role in various biological processes. It has also been shown to induce apoptosis in cancer cells, which makes it a potential candidate for cancer therapy.
Biochemical and Physiological Effects:
[4-amino-6-methyl-2-(trichloromethyl)-5-pyrimidinyl](phenyl)methanone has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the activity of certain enzymes. It has also been shown to have antiviral and antimicrobial properties.
Advantages and Limitations for Lab Experiments
One of the advantages of [4-amino-6-methyl-2-(trichloromethyl)-5-pyrimidinyl](phenyl)methanone is its unique chemical properties that make it suitable for various applications in scientific research. However, one of the limitations is its potential toxicity, which requires careful handling and disposal.
Future Directions
There are several future directions for the research on [4-amino-6-methyl-2-(trichloromethyl)-5-pyrimidinyl](phenyl)methanone. Some of the potential areas of research include its use in cancer therapy, enzyme inhibition studies, and the development of new antimicrobial and antiviral agents. Further studies are also needed to fully understand its mechanism of action and potential side effects.
Conclusion:
In conclusion, [4-amino-6-methyl-2-(trichloromethyl)-5-pyrimidinyl](phenyl)methanone is a chemical compound that has gained significant attention in the field of scientific research. Its unique chemical properties make it suitable for various applications, including cancer therapy, enzyme inhibition studies, and the development of new antimicrobial and antiviral agents. Further research is needed to fully understand its mechanism of action and potential side effects.
Synthesis Methods
The synthesis of [4-amino-6-methyl-2-(trichloromethyl)-5-pyrimidinyl](phenyl)methanone involves a series of chemical reactions. One of the most common methods of synthesis involves the reaction of 5-chloro-2-methyl-4-nitropyrimidine with trichloromethyl ketone in the presence of a base. The resulting product is then reduced using a suitable reducing agent to obtain [4-amino-6-methyl-2-(trichloromethyl)-5-pyrimidinyl](phenyl)methanone.
Scientific Research Applications
[4-amino-6-methyl-2-(trichloromethyl)-5-pyrimidinyl](phenyl)methanone has been extensively studied for its potential applications in scientific research. It has been found to have antitumor, antiviral, and antimicrobial properties. It has also been shown to inhibit the activity of certain enzymes, making it a potential candidate for enzyme inhibition studies.
properties
IUPAC Name |
[4-amino-6-methyl-2-(trichloromethyl)pyrimidin-5-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl3N3O/c1-7-9(10(20)8-5-3-2-4-6-8)11(17)19-12(18-7)13(14,15)16/h2-6H,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGCQFOSZKWRRAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C(Cl)(Cl)Cl)N)C(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-Amino-6-methyl-2-(trichloromethyl)pyrimidin-5-yl](phenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

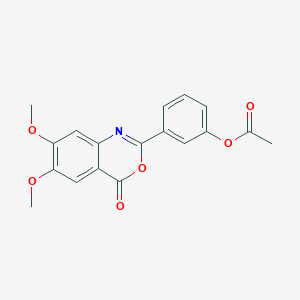
![methyl 1-[(4-chlorophenoxy)acetyl]-4-piperidinecarboxylate](/img/structure/B5795805.png)
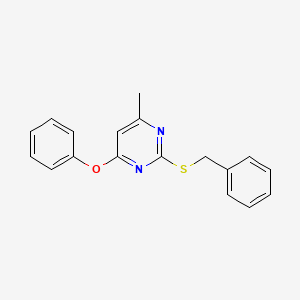
![2-[(4-benzyl-1-piperazinyl)carbonothioyl]-6-methoxyphenol](/img/structure/B5795818.png)
![methyl 5-{[2-({[3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenoxy]methyl}-2-furoate](/img/structure/B5795822.png)
![6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromene-1,3-diyl diacetate](/img/structure/B5795835.png)
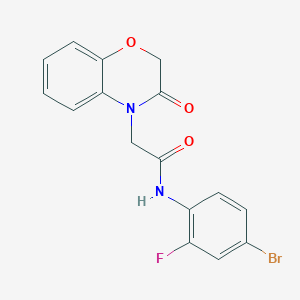
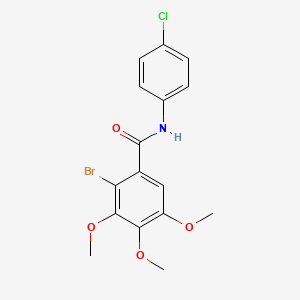
![N-[(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-3-methylbenzamide](/img/structure/B5795857.png)
![1-[(4-chlorophenyl)acetyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5795883.png)
![N-(4-methyl-1-piperazinyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5795889.png)
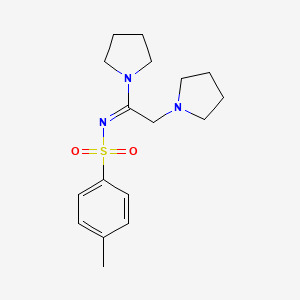
![2-chloro-5-[(dimethylamino)sulfonyl]-N-methylbenzamide](/img/structure/B5795899.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(4-propoxybenzylidene)propanohydrazide](/img/structure/B5795911.png)